Product packaging for 4-Thiophen-2-yl-2h-pyrazol-3-ylamine(Cat. No.:CAS No. 91447-40-4)

4-Thiophen-2-yl-2h-pyrazol-3-ylamine

Cat. No.: B1605663
CAS No.: 91447-40-4
M. Wt: 165.22 g/mol
InChI Key: AYROYQBHFFRDPV-UHFFFAOYSA-N
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Description

4-Thiophen-2-yl-2H-pyrazol-3-ylamine (CAS 91447-40-4) is a chemical compound with the molecular formula C7H7N3S and a molecular weight of 165.22 g/mol. This hybrid heterocycle incorporates both pyrazolone and thiophene structural motifs, which are recognized in medicinal chemistry as critical elements for designing biologically active molecules . The pyrazolone core is a privileged scaffold in drug discovery, featured in FDA-approved drugs and known for its diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and antitumor activities . The thiophene moiety, a classic bioisostere for benzene rings, can enhance properties like metabolic stability and binding affinity, and is present in several commercial drugs . This compound serves as a versatile building block for the synthesis of more complex derivatives. Its structure offers multiple reactive sites for electrophilic substitution and for the construction of spiroheterocycles and acylation products . Researchers utilize such pyrazolone-thiophene hybrids to develop novel compounds for investigating Structure-Activity Relationships (SAR), particularly in the search for new anti-inflammatory and antimicrobial agents . Molecular docking studies suggest that the combination of pyrazole with a thiophene substituent is important for exhibiting anti-inflammatory activity, potentially through interactions with targets like cyclooxygenase-2 (COX-2) . Furthermore, fused thiophene-pyrazole systems are synthesized and evaluated for their potential as antibacterial agents . This product is intended for research applications in medicinal chemistry and drug discovery only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3S B1605663 4-Thiophen-2-yl-2h-pyrazol-3-ylamine CAS No. 91447-40-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-thiophen-2-yl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-7-5(4-9-10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYROYQBHFFRDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356015
Record name 4-Thiophen-2-yl-2h-pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91447-40-4
Record name 4-Thiophen-2-yl-2h-pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Characterization of 4 Thiophen 2 Yl 2h Pyrazol 3 Ylamine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful tool for delineating the precise atomic arrangement within a molecule. For 4-Thiophen-2-yl-2H-pyrazol-3-ylamine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to confirm its structure.

The ¹H NMR spectrum of pyrazole (B372694) derivatives typically shows signals for the pyrazole ring protons, with their chemical shifts influenced by the nature and position of substituents. rsc.org For instance, in related pyrazole compounds, the pyrazole proton can appear as a singlet at chemical shifts such as 8.16 ppm. semanticscholar.org The protons of the thiophene (B33073) ring also exhibit characteristic signals, the positions of which depend on their substitution pattern. researchgate.net

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the pyrazole and thiophene rings resonating at distinct chemical shifts. researchgate.net In a similar pyrazole derivative, the pyrazolyl carbon (C4) signal was observed at 114.7 ppm. semanticscholar.org For thiophene-containing pyrazoles, the thiophene ring carbons can be found in the range of approximately 124-127 ppm. connectjournals.com Density Functional Theory (DFT) calculations are often used in conjunction with experimental data to aid in the precise assignment of these NMR signals. mdpi.comnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Pyrazole and Thiophene Structures

MoietyAtomRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)
PyrazoleC-H8.16 semanticscholar.org-
PyrazoleC4-114.7 semanticscholar.org
ThiopheneC-H7.74 (br, 1H) semanticscholar.org-
ThiopheneRing Carbons-124-127 connectjournals.com

Note: The data presented are for related structures and serve as a reference for the expected chemical shifts in this compound. Actual values for the title compound may vary.

To unambiguously establish the connectivity between the pyrazole and thiophene rings and to understand the spatial relationships between atoms, 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton. For instance, key HMBC correlations can confirm the linkage between the thiophene and pyrazole moieties. beilstein-journals.org NOESY experiments, on the other hand, provide information about through-space proximity of atoms, which helps in determining the stereochemistry and preferred conformation of the molecule in solution.

Infrared (IR) Spectroscopic Investigations for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by analyzing its vibrational modes. derpharmachemica.com In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H and C-N bonds of the pyrazole ring and the C-S and C-H bonds of the thiophene ring. connectjournals.com

For pyrazole derivatives, the C=N stretching vibration is typically observed in the region of 1590-1630 cm⁻¹. connectjournals.comnih.gov The N-H stretching vibrations of the amine group and the pyrazole ring are expected to appear as broad bands in the region of 3100-3500 cm⁻¹. connectjournals.com The aromatic C-H stretching vibrations of the thiophene ring are generally found around 3000-3100 cm⁻¹. researchgate.net The presence of these characteristic bands in the IR spectrum provides strong evidence for the successful synthesis of the title compound. rdd.edu.iq

Table 2: Typical IR Absorption Frequencies for Functional Groups in Pyrazole and Thiophene Derivatives

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
N-H (amine & pyrazole)Stretching3100-3500 connectjournals.com
C-H (aromatic)Stretching3000-3100 nih.govresearchgate.net
C=N (pyrazole)Stretching1590-1630 connectjournals.comnih.gov
C-S (thiophene)Stretching600-800
Pyrazole RingDeformation~634-640 derpharmachemica.com

Note: These are general ranges and the exact peak positions for this compound may differ slightly.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the accurate molecular weight of this compound and to study its fragmentation behavior, which can provide further structural confirmation. rsc.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. umtm.cz The molecular weight of this compound is 179.23 g/mol .

The fragmentation of pyrazole derivatives under mass spectrometric conditions often follows distinct pathways. researchgate.net Common fragmentation processes include the loss of small molecules like HCN or N₂ from the pyrazole ring. researchgate.net The presence of the thiophene ring will also influence the fragmentation pattern, potentially leading to fragments containing the sulfur atom. The analysis of these fragmentation patterns can help to confirm the connectivity of the two heterocyclic rings. The molecular ion peak in the mass spectrum is crucial as it represents the intact molecule and confirms its molecular weight. gbiosciences.com

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. rdd.edu.iq For pyrazole derivatives, X-ray diffraction studies reveal details about the planarity of the pyrazole ring and the nature of the substituent attachments. researchgate.netresearchgate.net The crystal structure of related compounds often shows that the pyrazole ring is essentially planar. nih.gov

The single-crystal X-ray structure allows for a detailed conformational analysis, including the determination of torsional angles between the pyrazole and thiophene rings. In similar structures where a pyrazole ring is linked to another aromatic ring, the dihedral angle between the mean planes of the two rings is a key conformational parameter. nih.gov For example, in a related thiophene-substituted pyrazole, the mean plane of the pyrazole ring was found to be inclined to the thiophene ring by 7.19 (12)°. nih.gov The conformation adopted in the solid state is influenced by a combination of steric effects and the optimization of intermolecular interactions within the crystal lattice. In some cases, two independent molecules with slightly different conformations may be present in the asymmetric unit. semanticscholar.orgcardiff.ac.uk

Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing

A comprehensive review of published scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the target compound, this compound. Consequently, detailed experimental values for its crystal system, unit cell dimensions, and the precise geometry of its intermolecular hydrogen bonds cannot be provided at this time.

However, the analysis of structurally related aminopyrazole and thiophene-containing heterocyclic compounds allows for a scientifically grounded projection of the likely hydrogen bonding and crystal packing motifs. The primary amine (-NH₂) and the pyrazole ring's N-H group are strong hydrogen bond donors. The pyrazole ring nitrogen atoms and the thiophene's sulfur atom can act as hydrogen bond acceptors.

This functionality enables the formation of robust intermolecular hydrogen-bonding networks, which are characteristic of aminopyrazole derivatives. researchgate.netnih.govacs.org In analogous structures, these interactions commonly lead to the self-assembly of molecules into well-defined supramolecular architectures such as dimers, chains, or sheets. nih.govresearchgate.net

For instance, studies on substituted aminopyrazoles reveal extensive hydrogen bonding. In one case, N-H···O and N-H···N hydrogen bonds link molecules to form a ribbon structure. researchgate.netnih.gov In another related compound, N-H···S hydrogen bonds create chains that propagate throughout the crystal. researchgate.net The interaction between adjacent molecules often involves the formation of centrosymmetric dimers through pairs of hydrogen bonds. nih.gov

While specific crystallographic data tables for this compound are not available, the table below lists crystallographic data for a closely related thiophene-pyrazole derivative, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, to illustrate the type of data obtained from single-crystal X-ray diffraction. semanticscholar.org

Table 1: Illustrative Crystallographic Data for a Related Thiophene-Pyrazole Derivative Data for 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide semanticscholar.org

ParameterValue
Chemical FormulaC₁₇H₁₂N₄OS
Molecular Weight (g/mol)320.37
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)17.2514 (3)
b (Å)5.8392 (1)
c (Å)30.8194 (6)
Volume (ų)3104.57 (10)
Z8
Temperature (K)296

The hydrogen bonding in this related structure includes N–H···O and N–H···N interactions, which result in the formation of molecular chains. semanticscholar.org It is highly probable that this compound would exhibit similarly complex and well-ordered hydrogen bonding networks, defining its solid-state architecture. Definitive analysis, however, awaits experimental crystallographic investigation of the title compound.

In-Depth Computational Analysis of this compound: A Theoretical Perspective

The study of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, with pyrazole and thiophene moieties being particularly significant due to their presence in a wide array of biologically active molecules. The compound this compound, which integrates these two important scaffolds, presents a subject of considerable interest for theoretical investigation. Computational chemistry offers powerful tools to elucidate its electronic structure, reactivity, and dynamic behavior, providing insights that are complementary to experimental studies. This article explores the theoretical underpinnings of this molecule, focusing on density functional theory calculations, its complex tautomeric landscape, and its conformational dynamics.

Reactivity and Chemical Transformations of 4 Thiophen 2 Yl 2h Pyrazol 3 Ylamine

Reaction Pathways and Functional Group Transformations of the Aminopyrazole Moiety

The aminopyrazole core of the molecule is a hub of reactivity, largely dictated by the presence of nitrogen atoms and the amino substituent.

The pyrazole (B372694) ring contains two nitrogen atoms: a pyrrole-like N1 and a pyridine-like N2. chemicalbook.com The exocyclic amine at the 3-position and the endocyclic nitrogen atoms are the primary nucleophilic sites. researchgate.netnih.gov Generally, the exocyclic amino group (5-NH2 in generic aminopyrazoles) is more nucleophilic than the endocyclic nitrogen (1-NH). nih.govresearchgate.net This differential reactivity is crucial in directing the outcomes of various chemical transformations. The pyrazole ring itself has electrophilic centers, primarily at the C3 and C5 positions, making them susceptible to nucleophilic attack. chemicalbook.comresearchgate.netnih.gov The C4 position, however, is more electron-rich and thus prone to electrophilic attack. chemicalbook.comrrbdavc.org

The amphoteric nature of the pyrazole ring means its reactivity is significantly influenced by the reaction medium. nih.gov In acidic conditions, protonation of the pyridine-like nitrogen can occur, which deactivates the ring towards electrophilic attack. nih.govrrbdavc.org Conversely, in the presence of a base, deprotonation of the pyrrole-like nitrogen enhances the nucleophilicity of the ring system. chemicalbook.compharmaguideline.com

A significant application of 3-aminopyrazoles is their use as building blocks for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. researchgate.netnih.govmdpi.com These reactions typically involve the condensation of the aminopyrazole with a 1,3-bielectrophilic compound. mdpi.com The higher nucleophilicity of the exocyclic amino group generally initiates the reaction, leading to a regioselective cyclization. researchgate.net

For instance, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a common and efficient method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.govmdpi.com The initial attack by the exocyclic amine on one of the carbonyl groups is followed by an intramolecular cyclization involving the endocyclic nitrogen and the second electrophilic center.

Reactant 1Reactant 2 (Bidentate Electrophile)ProductReaction TypeReference(s)
5-Aminopyrazoleβ-Dicarbonyl CompoundPyrazolo[1,5-a]pyrimidineCondensation/Cyclization nih.govmdpi.com
5-AminopyrazoleEnaminonePyrazolo[1,5-a]pyrimidineCyclocondensation nih.gov
3-Aminopyrazole (B16455)Saturated Ketone (in situ α,β-unsaturated ketone formation)Pyrazolo[1,5-a]pyrimidine[3+3] Annulation acs.org
5-AminopyrazoleSodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olatePyrazolo[1,5-a]pyrimidineCondensation researchgate.net
3-Amino-1H-pyrazoleCyclic β-Dicarbonyl CompoundCyclopentapyrazolo[1,5-a]pyrimidineCyclization nih.gov

Modern synthetic methodologies, such as microwave-assisted synthesis and multi-component reactions catalyzed by transition metals like Rh(III), have been developed to improve the efficiency and diversity of pyrazolo[1,5-a]pyrimidine synthesis. nih.gov These methods often exhibit high functional group tolerance. nih.gov

Chemical Reactivity of the Thiophene (B33073) Ring in 4-Thiophen-2-yl-2H-pyrazol-3-ylamine

The thiophene ring, an electron-rich aromatic system, provides additional avenues for the derivatization of the title compound. pearson.com

Like other five-membered heterocycles, thiophene readily undergoes electrophilic aromatic substitution (EAS) reactions. pearson.comonlineorganicchemistrytutor.com Due to the electron-donating nature of the sulfur heteroatom, thiophene is more reactive than benzene (B151609) in EAS reactions. pearson.com The attack of an electrophile preferentially occurs at the C2 (α) position, as the resulting carbocation intermediate is better stabilized by resonance compared to attack at the C3 (β) position. onlineorganicchemistrytutor.comyoutube.com In the case of this compound, the thiophene ring is substituted at the 2-position by the pyrazole moiety. Therefore, electrophilic substitution on the thiophene ring would be expected to occur at the C5 position, which is the other available α-position. The reactivity order among common five-membered heterocycles is generally pyrrole (B145914) > furan (B31954) > thiophene. slideshare.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to thiophene derivatives. nih.govjocpr.com These reactions typically involve an organometallic reagent and an organic halide or triflate in the presence of a palladium catalyst. nih.gov For derivatization of the thiophene moiety in this compound, a halogen atom would first need to be introduced onto the thiophene ring, typically at the C5 position via electrophilic halogenation. This halogenated intermediate can then participate in various cross-coupling reactions.

Common cross-coupling reactions applicable to thiophene derivatives include:

Suzuki-Miyaura Coupling: Reaction of a thienyl halide with a boronic acid or ester. jocpr.commdpi.com

Stille Coupling: Reaction of a thienyl halide with an organotin reagent. youtube.com

Heck Coupling: Reaction of a thienyl halide with an alkene. jocpr.com

Buchwald-Hartwig Amination: Reaction of a thienyl halide with an amine to form a C-N bond. jocpr.com

These strategies allow for the introduction of a wide array of functional groups, including aryl, alkyl, and amino moieties, onto the thiophene ring, thereby expanding the structural diversity of derivatives of this compound. arkat-usa.org

Cross-Coupling ReactionElectrophileNucleophileCatalyst System (Typical)Bond FormedReference(s)
Suzuki-MiyauraThienyl Halide/TriflateOrganoboranePd(0) complex + BaseC-C jocpr.commdpi.com
StilleThienyl Halide/TriflateOrganostannanePd(0) complexC-C youtube.com
HeckThienyl Halide/TriflateAlkenePd(0) complex + BaseC-C jocpr.com
Buchwald-HartwigThienyl Halide/TriflateAmine/AmidePd(0) complex + BaseC-N jocpr.com

Biological Activity and Medicinal Chemistry Applications of 4 Thiophen 2 Yl 2h Pyrazol 3 Ylamine Derivatives

Antimicrobial Potential: Antibacterial and Antifungal Efficacy

The fusion of thiophene (B33073) and pyrazole (B372694) rings has resulted in derivatives with notable antibacterial and antifungal properties. orientjchem.orgnih.gov These compounds have been evaluated against a spectrum of clinically relevant pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govijcrcps.com

The antimicrobial efficacy of 4-thiophen-2-yl-2H-pyrazol-3-ylamine derivatives is commonly assessed using the agar (B569324) diffusion method to measure zones of inhibition and broth microdilution techniques to determine the Minimum Inhibitory Concentration (MIC). ijcrcps.comresearchgate.netnih.gov

Studies have shown that these derivatives exhibit a range of activities. For instance, a series of novel pyrazole derivatives incorporating a thiophene moiety was tested against several microbial strains. nih.gov The most active compounds demonstrated significant inhibition zones and low MIC values. Compound 7b , a pyrazole containing a thiophene-3-carboxylate moiety, showed the highest potency, with MIC values ranging from 0.22 to 0.25 μg/mL against all tested pathogens. nih.govnih.gov Other derivatives, such as the pyrazolo-thiazolin-4-ones 4a and 5a , were as potent as the standard drug Ciprofloxacin against E. coli (MIC = 0.45 and 0.46 μg/mL, respectively) and A. baumannii (MIC = 0.44 and 0.48 μg/mL, respectively). nih.gov Against the fungal pathogen C. albicans, these same compounds showed a two-fold greater potency than the standard, Ketoconazole. nih.gov

Similarly, another study involving twenty-two novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine (B1678525) derivatives revealed that most of the compounds exhibited strong to moderate antibacterial and antifungal effects. nih.gov The antimicrobial screening was performed against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and the fungi Candida albicans and Aspergillus flavus. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiophene-Pyrazole Derivatives

Compound Test Organism MIC (μg/mL) Reference
7b Bacterial Pathogens 0.22 - 0.25 nih.govnih.gov
4a E. coli 0.45 nih.gov
5a E. coli 0.46 nih.gov
4a A. baumannii 0.44 nih.gov
5a A. baumannii 0.48 nih.gov
4a C. albicans 0.22 nih.gov
5a C. albicans 0.24 nih.gov

The antimicrobial activity of thiophene-pyrazole derivatives is believed to stem from their ability to interfere with essential microbial pathways. One proposed mechanism involves the inhibition of key enzymes necessary for microbial survival. Research has identified some of these derivatives as active inhibitors of DNA gyrase and dihydrofolate reductase (DHFR). nih.govnih.gov These enzymes are crucial for DNA replication and folic acid synthesis in bacteria, respectively. The inhibition of these targets disrupts critical cellular processes, leading to bacterial death. nih.govnih.gov The lipophilic character imparted by certain substituents, such as chloro and bromo groups, has also been suggested to enhance antimicrobial activity by facilitating passage through microbial cell membranes. researchgate.net

Antioxidant Properties and Reactive Oxygen Species Scavenging

Derivatives of this compound have been investigated for their antioxidant potential, a property of significant interest due to the role of oxidative stress in numerous diseases. mdpi.com

The antioxidant capacity of these compounds is frequently evaluated through in vitro assays that measure their ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose. nih.govpensoft.net

In one study, a series of novel thienyl-pyrazole derivatives demonstrated significant antioxidant activity. nih.gov Compounds 5g and 5h were particularly effective, showing excellent scavenging of both DPPH radicals (IC₅₀ = 0.245 and 0.284 μM, respectively) and hydroxyl radicals (IC₅₀ = 0.905 and 0.892 μM, respectively). nih.gov These values were comparable or superior to standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA). nih.gov Another study on pyrazolone (B3327878) derivatives also reported potent DPPH radical scavenging activity, with IC₅₀ values for all tested analogues falling in the range of 2.6–7.8 μM. nih.gov

Table 2: In Vitro Antioxidant Activity of Selected Thienyl-Pyrazole Derivatives

Compound Assay IC₅₀ (μM) Reference
5g DPPH Radical Scavenging 0.245 ± 0.01 nih.gov
5h DPPH Radical Scavenging 0.284 ± 0.02 nih.gov
5g Hydroxyl Radical Scavenging 0.905 ± 0.01 nih.gov
5h Hydroxyl Radical Scavenging 0.892 ± 0.01 nih.gov
Ascorbic Acid (Control) DPPH Radical Scavenging 0.483 ± 0.01 nih.gov
BHA (Control) Hydroxyl Radical Scavenging 1.739 ± 0.01 nih.gov

Anticancer Activity and Cytotoxicity Profiles

The thiophene-pyrazole scaffold is a promising framework for the design of novel anticancer agents. nih.govd-nb.info Derivatives have been synthesized and evaluated for their cytotoxic effects against a variety of human cancer cell lines, demonstrating their potential as chemotherapeutic candidates. rsc.orgnih.gov

The anticancer potential of these compounds is typically assessed by their ability to inhibit the proliferation of cancer cells in vitro. Cell lines commonly used for these evaluations include HepG-2 (human hepatocellular carcinoma), MCF-7 (human breast adenocarcinoma), and A549 (human lung carcinoma). nih.govd-nb.infonih.gov

In a study of novel [3‐(thiophen‐2‐yl)pyrazol‐4‐yl]chalcone derivatives, compound 7g emerged as a particularly promising agent. nih.gov It exhibited potent cytotoxicity against A549 lung cancer cells with an IC₅₀ value of 27.7 µg/ml, comparable to the reference drug doxorubicin (B1662922) (IC₅₀ = 28.3 µg/ml). nih.gov Against the HepG-2 liver cancer cell line, compound 7g showed an IC₅₀ of 26.6 µg/ml. nih.gov

Another research effort focused on novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential dual inhibitors of EGFR and VEGFR-2, two key targets in cancer therapy. nih.govrsc.org Several compounds, including 2a , 6a , 7a , 10b , 15a , and 18a , displayed superior anticancer activities against both HepG-2 and MCF-7 cell lines. nih.govrsc.org Notably, derivatives 10b and 2a demonstrated potent dual inhibition of EGFR/VEGFR-2 with IC₅₀ values of 0.161/0.141 μM and 0.209/0.195 μM, respectively. nih.govrsc.org

Identification of Molecular Targets (e.g., DHFR, EGFR, CDK) and Pathways

Derivatives of thiophenyl-pyrazole have been investigated as inhibitors of several key molecular targets crucial in pathogen survival and cancer progression. The design of such molecules often involves a molecular hybridization approach, combining different pharmacophores to enhance biological efficacy. nih.gov

One of the primary targets identified for this class of compounds is Dihydrofolate Reductase (DHFR) . nih.gov DHFR is a vital enzyme in the folate metabolism pathway of many pathogens, including Mycobacterium tuberculosis. nih.gov It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of nucleotides and amino acids required for DNA, RNA, and protein synthesis. nih.gov Inhibition of DHFR disrupts these critical processes, leading to cell death. nih.gov Thiophenyl-pyrazolyl-thiazole hybrids have been specifically designed and synthesized to act as antifolates by targeting the DHFR enzyme. nih.gov

Another significant target is the Epidermal Growth Factor Receptor (EGFR) , a tyrosine kinase that plays a central role in cell growth and proliferation. nih.gov Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer drug development. nih.gov Novel 4-thiophenyl-pyrazole derivatives have been designed as potential antitumor candidates that target EGFR, often in conjunction with other receptors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), to inhibit cancer cell growth. nih.gov The design strategy for these inhibitors focuses on incorporating the key pharmacophoric features necessary for binding to the receptor's active site. nih.gov While Cyclin-Dependent Kinases (CDKs) are a known target for pyrazole derivatives in general, specific studies focusing solely on this compound derivatives as CDK inhibitors are less prominent in the reviewed literature.

Anti-inflammatory Effects and Related Biological Modulations

The fusion of thiophene and pyrazole moieties is a well-regarded strategy for developing potent anti-inflammatory agents. rjpbr.com Pyrazole itself is a core component of established anti-inflammatory drugs, and thiophene derivatives are also recognized for their anti-inflammatory and analgesic actions. rjpbr.comorientjchem.org The combination of these two heterocycles is anticipated to yield compounds with enhanced bioactivity. rjpbr.comnih.gov

Studies have demonstrated that various derivatives exhibit significant anti-inflammatory activity in vivo. For instance, certain pyrazole-clubbed thiophene compounds have shown promising anti-inflammatory effects through interactions with bovine protein. nih.gov Similarly, pyrazoline derivatives synthesized from chalcones containing a 2-acetyl thiophene precursor were found to have notable anti-inflammatory action. rjpbr.com The anti-inflammatory potential of these compounds is often evaluated using models like carrageenan-induced paw edema. nih.govnih.gov In one study, a thiosemicarbazone derivative of thiophene demonstrated a reduction in paw edema induced by carrageenan and compound 48/80, suggesting an action on the early mediators of inflammation, potentially involving histamine (B1213489) pathways. nih.gov

Inhibition of Cyclooxygenase (COX) Enzymes and Other Inflammatory Mediators

A primary mechanism behind the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. rjpbr.comnih.gov The COX enzymes, particularly COX-2, are key to the synthesis of prostaglandins, which are major mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Several studies have focused on creating thiophene-pyrazole hybrids as selective COX-2 inhibitors. mdpi.comscilit.com For example, a series of 2,3,4-trisubstituted thiophene derivatives were synthesized and evaluated for their COX-1/COX-2 inhibitory activities. nih.gov One compound, N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide, was identified as a selective COX-2 inhibitor with an IC₅₀ value of 5.45 µM and a selectivity index of 8.37. nih.gov This compound also showed inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade, suggesting a potential dual-inhibitor profile. nih.gov The design of such dual inhibitors is a modern approach to developing more effective anti-inflammatory agents. mdpi.com

Table 1: COX Inhibition Data for Selected Thiophene-Pyrazole Derivatives

Compound Target IC₅₀ (µM) Selectivity Index (COX-1/COX-2) Source
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) COX-2 5.45 8.37 nih.gov
Celecoxib (B62257) (Reference) COX-2 - 15.44 nih.gov
Benzothiophen-2-yl pyrazole carboxylic acid derivative (149) COX-2/5-LOX Potent Superior to celecoxib mdpi.com
4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide (AD 532) COX-2 Less potent than celecoxib in vitro - nih.gov

Enzyme Inhibition Studies of Thiophene-Substituted Aminopyrazoles

Beyond their role in inflammation, thiophene-substituted pyrazoles have been explored as inhibitors of various other enzymes implicated in a range of diseases. nih.govnih.gov The combination of these heterocyclic rings can produce hybrid molecules with enhanced binding affinity and specificity for biological targets. nih.gov

For instance, novel substituted thiophene derivatives have been identified as effective inhibitors of human carbonic anhydrase (hCA) isozymes I and II and acetylcholinesterase (AChE). nih.gov Inhibition of hCA is relevant for conditions like glaucoma and epilepsy, while AChE inhibition is a key strategy for treating Alzheimer's disease. nih.gov The studied thiophene derivatives showed Ki values in the nanomolar range for these enzymes. nih.gov

In the context of infectious diseases, thiophenyl-pyrazolyl-thiazole hybrids have been developed as inhibitors of Dihydrofolate Reductase (DHFR), a crucial enzyme for the survival of pathogens like Mycobacterium tuberculosis. nih.gov Furthermore, thiophene[3,2-d]pyrimidine derivatives have been synthesized as potent inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRTIs), demonstrating IC₅₀ values in the low micromolar range. mdpi.com These studies highlight the versatility of the thiophene-pyrazole scaffold in targeting a diverse set of enzymes.

Structure-Activity Relationship (SAR) Investigations for Optimized Bioactivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For thiophene-pyrazole derivatives, SAR investigations help in designing more potent and selective compounds. researchgate.net The bioactivity of these molecules can be finely tuned by modifying substituents on both the pyrazole and thiophene rings. nih.gov

The presence of specific functional groups and their positions on the heterocyclic cores significantly impact the pharmacological properties. orientjchem.org For example, in a series of pyrazole derivatives prepared from 2-acetyl thiophene, the nature of substituents on aromatic aldehydes used in the synthesis played a crucial role in their final anti-inflammatory and analgesic potency. rjpbr.com Similarly, studies on pyrazole-thiazolidinone hybrids have shown that different substituents on the pyrazole ring lead to varied antimicrobial activity. nih.gov The introduction of fluorine, for instance, is a common strategy known to increase the bioactivity of heterocyclic scaffolds. orientjchem.org

Correlating Substituent Effects on the Pyrazole and Thiophene Rings with Biological Potency

Detailed SAR analysis focuses on the specific effects of substituents. For thiophene-based compounds, substitutions at different positions of the ring can lead to varied biological outcomes, including antibacterial, anti-inflammatory, and cytotoxic effects. researchgate.net

In one study of pyrazol-4-yl-pyridine derivatives targeting the M4 muscarinic acetylcholine (B1216132) receptor, subtle chemical modifications around the core structure were found to not significantly affect binding affinity, suggesting that the core scaffold was the primary determinant of activity in that series. nih.gov However, in other cases, the effect is more pronounced. For example, in a series of antibacterial thiophene derivatives, a 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate analog showed outstanding activity against XDR Salmonella Typhi, highlighting the positive impact of the p-tolyl group. researchgate.net Research on pyrazole-clubbed thiophenes suggests that the substitution pattern on the heterocyclic moiety directly influences the bioactivity. nih.gov The electronic properties (electron-donating or electron-withdrawing) of these substituents can alter the molecule's interaction with its biological target, thereby modulating its potency. nih.gov

Molecular Docking and Computational Analysis of Ligand-Receptor Interactions

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to its target protein. bohrium.com This method provides crucial insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netnih.gov For this compound derivatives, docking studies have been instrumental in rationalizing their biological activities and guiding further structural optimization. mdpi.com

Docking simulations have been successfully used to study the binding modes of thiophene-pyrazole derivatives in the active sites of various enzymes. For example, the binding of a selective COX-2 inhibitor, N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide, was modeled in the active sites of both COX-2 and 5-LOX, revealing that it binds similarly to known inhibitors like celecoxib. nih.gov In another study, thiophenyl-pyrazolyl-thiazole hybrids designed as DHFR inhibitors were docked into the enzyme's active site to understand their binding mechanism. nih.gov Docking of pyrimidine-thiophene derivatives into the H-RAS protein, a key component in cancer signaling pathways, helped identify a compound with a high binding energy of -11.16 kcal/mol, suggesting strong potential as an anticancer agent. nih.gov These computational analyses are often complemented by ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to assess the drug-likeness of the designed compounds. rjpbr.comscilit.com

Table 2: Molecular Docking Scores for Selected Thiophene Derivatives

Compound Class Target Protein PDB ID Binding Affinity/Score (kcal/mol) Source
Pyrimidine-Thiophene Derivative (5a) H-RAS (GTP active form) - -11.16 nih.gov
Thiazole Hydrazine (B178648) Derivative (C10) Plasmodium falciparum Thioredoxin Reductase 4J56 -9.3 ajchem-b.com
Thiophene-based molecules (4A-4G) XDR S. Typhi enzyme 5ZTJ - researchgate.net

Applications in Materials Science and Catalysis for 4 Thiophen 2 Yl 2h Pyrazol 3 Ylamine Derivatives

Photophysical Properties and Potential for Optoelectronic Applications

The conjugation between the thiophene (B33073) and pyrazole (B372694) rings in these derivatives gives rise to unique electronic and optical properties. These compounds, particularly those designed with a donor-π-acceptor (D-π-A) architecture, are under active investigation for their potential use in optoelectronic devices, including organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) systems. nih.govnih.gov

The absorption and emission spectra of thiophene-pyrazole derivatives are central to their application in optoelectronics. Computational and experimental studies have shown that their absorption maxima (λ_abs) and emission maxima (λ_em) can be finely tuned by altering the substituents on the core structure. rsc.org For instance, push-pull thiophene-based compounds, where electron-donating and electron-accepting groups are strategically placed, exhibit intramolecular charge transfer (ICT) characteristics. nih.gov

Studies on structurally similar D-π-A thiophene derivatives reveal that modifying the electron-donating group (e.g., from methoxy (B1213986) to dimethylamine) significantly enhances the ICT strength, leading to a bathochromic (red) shift in both absorption and emission spectra. nih.govnih.gov In one study, changing the solvent from nonpolar cyclohexane (B81311) to polar DMSO resulted in a significant red shift in the fluorescence emission spectrum of up to 162 nm for a dimethylamino-substituted thiophene derivative, indicating a substantial change in the dipole moment upon excitation. nih.gov The calculated absorption and emission wavelengths for a series of pyrazolyl–thiazole derivatives of thiophene also confirm that these compounds absorb in the visible spectrum. rsc.org

Table 1: Calculated Absorption and Emission Wavelengths for Thiophene-Pyrazolyl-Thiazole Derivatives

Compound Substituent (R) λabs (nm) λem (nm)
7b 4-NO₂ 394 487
7c 3-NO₂ 387 468
7d 4-Cl 370 446
7e 4-F 368 443
7g 4-OCH₃ 378 455

Data sourced from computational studies on related thiophene-pyrazole derivatives. rsc.org

Fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, and the Stokes shift, the difference between the maximum wavelengths of absorption and emission, are critical parameters for luminescent materials. Thiophene-based derivatives can exhibit a wide range of quantum yields, from very low to nearly 90%, depending on their molecular structure and environment. researchgate.netnih.gov

A large Stokes shift is particularly desirable for applications in bioimaging and optoelectronics as it minimizes self-absorption and improves signal-to-noise ratio. nih.goved.ac.uk Research on D-π-A thiophene derivatives has demonstrated that significant Stokes shifts can be achieved. nih.gov For example, the shift for a 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) molecule was found to be 162 nm in DMSO. nih.gov The quantum yields and Stokes shifts are highly sensitive to solvent polarity and viscosity, as these factors can influence the geometry of the excited state and the rates of radiative and non-radiative decay. nih.govnih.gov For some BODIPY dyes substituted with thioaryl groups, Stokes shifts between 70-100 nm have been recorded. ed.ac.uk

Table 2: Photophysical Data for Selected Luminescent Derivatives in Different Solvents

Compound Solvent Absorption Max (nm) Emission Max (nm) Stokes Shift (cm⁻¹) Quantum Yield (ΦF)
MOT Cyclohexane 375 441 4250 0.65
MOT DMSO 385 507 6140 0.05
DMAT Cyclohexane 411 477 3440 0.81
DMAT DMSO 429 591 6390 0.09
BODIPY 2 Methanol (B129727) 499 506 280 0.58
BODIPY 3 Methanol 499 506 280 0.48

MOT and DMAT are D-π-A thiophene derivatives. nih.gov BODIPY 2 and 3 are boron-dipyrromethene derivatives. researchgate.net Data illustrates the influence of molecular structure and solvent on photophysical properties.

Organic molecules with extensive π-conjugated systems and significant intramolecular charge transfer, such as derivatives of 4-thiophen-2-yl-2H-pyrazol-3-ylamine, are prime candidates for nonlinear optical (NLO) materials. nih.govjhuapl.edu These materials can alter the properties of light that passes through them and are crucial for applications in optical data storage, telecommunications, and signal processing. researchgate.net The NLO response is often quantified by the first hyperpolarizability (β). mdpi.com

Computational studies using Density Functional Theory (DFT) are frequently employed to predict the NLO properties of new compounds. For a series of thiophene-based pyrazole amides, it was found that the strategic placement of electron-donating and accepting moieties could significantly enhance the NLO response. mdpi.com Compound 9f in one study, featuring a nitro group, exhibited a superior NLO response compared to other derivatives in the series. mdpi.com The delocalization of π-electrons from a donor, through the conjugated thiophene-pyrazole bridge, to an acceptor is the fundamental mechanism responsible for high β values in these organic NLO materials. nih.gov

The ability of thiophene-pyrazole derivatives to chelate with metal ions, combined with their inherent fluorescence, makes them excellent candidates for the development of fluorescent probes. nih.govresearchgate.net These sensors can detect specific metal ions with high selectivity and sensitivity through mechanisms like chelation-enhanced fluorescence (CHEF). A Schiff base derived from thiophene, bis(thiophen-2-yl-methylene)benzene-1,4-diamine, was successfully used as a fluorescent probe for the selective detection of Fe³⁺ ions. nih.gov The formation of a complex between the probe and the metal ion leads to a significant enhancement in fluorescence intensity, allowing for quantitative detection. nih.govresearchgate.net

Similarly, a pyrazole-derived Schiff base incorporating a thiophene moiety was designed as a "turn-on" fluorescent sensor for Al³⁺, which could then be used for the sequential detection of Fe³⁺. researchgate.net The detection limits for these probes can reach nanomolar concentrations, highlighting their potential for environmental and biological sensing applications. researchgate.netmdpi.com

Coordination Chemistry and Catalytic Utility of this compound Ligands

The nitrogen atoms of the pyrazole ring and the sulfur atom of the thiophene ring in this compound derivatives provide excellent coordination sites for metal ions. ekb.egajgreenchem.com This has led to extensive research into their use as polydentate ligands for synthesizing novel metal complexes with potential applications in homogeneous catalysis. semanticscholar.orgnih.gov

A variety of transition metal complexes involving ligands with thiophene and pyrazole (or pyrazoline) moieties have been synthesized and characterized. ekb.egnih.govderpharmachemica.com These complexes are typically prepared by reacting the ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent like ethanol (B145695). ekb.egderpharmachemica.com

Characterization using techniques such as FT-IR, NMR, elemental analysis, and mass spectrometry confirms the coordination of the ligand to the metal center. ajgreenchem.comnih.gov FT-IR spectra often show a shift in the vibrational frequencies of the C=N (imine) and C=S (thioamide) groups upon complexation, indicating their involvement in bonding with the metal ion. ekb.eg Depending on the metal ion and the stoichiometry of the reaction, these ligands can form complexes with various geometries, including tetrahedral, square planar, and octahedral. ekb.egajgreenchem.comnih.gov For example, a study on a 2-pyrazoline (B94618) ligand with Co(II), Ni(II), and Cu(II) suggested an octahedral environment, while the corresponding Zn(II) complex adopted a tetrahedral geometry. ekb.eg These metal complexes are not only of structural interest but are also explored for their catalytic activities in various organic transformations. rsc.orgresearchgate.net

Applications in Homogeneous Catalysis (e.g., Transfer Hydrogenation, Oxidation Reactions)

Complexes derived from pyrazole ligands are notable for their activity in homogeneous catalysis, particularly in transfer hydrogenation and oxidation reactions. While research specifically on this compound derivatives is nascent, the broader class of pyrazole-containing ligands provides significant insights into their potential catalytic prowess.

Transfer Hydrogenation:

Metal complexes featuring pyrazole-based ligands have been successfully employed as catalysts for the transfer hydrogenation of various functional groups, including ketones, nitriles, and olefins. rsc.orgrsc.orgcore.ac.uknih.gov Iron(II), nickel(II), and manganese-based catalysts with pyrazolyl-pyridine or related pyrazole-containing ligands have demonstrated notable activity. rsc.orgrsc.org For instance, a series of iron(II) and nickel(II) complexes with 2-pyrazolyl(methyl)pyridine, 2,6-bis(pyrazolylmethyl)pyridine, and 2,6-bis(pyrazolyl)pyridine ligands have been shown to be active catalysts for the transfer hydrogenation of a variety of ketones. rsc.org The catalytic activity is influenced by both the metal center and the ligand structure, with some nickel(II) chelates showing high efficacy. rsc.org Ruthenium(II) complexes with P–N chelate protic pyrazole ligands are also effective in the transfer hydrogenation of not only ketones but also nitriles, heteroaromatics, alkynes, and alkenes. nih.gov

The general mechanism for transfer hydrogenation often involves the use of an alcohol, such as 2-propanol, as the hydrogen source. The catalytic cycle typically includes the formation of a metal-hydride species which then transfers the hydride to the substrate. The choice of solvent and base can also play a crucial role in the reaction's efficiency.

Oxidation Reactions:

Pyrazole derivatives have also found application in catalytic oxidation reactions. The electrooxidation of pyrazole compounds has been explored as a method for their functionalization. mdpi.com In the context of biomimetic catalysis, pyrazole-ligated metal complexes have been shown to catalyze the oxidation of catechols to o-quinones, mimicking the action of catechol oxidase. researchgate.net These reactions often utilize molecular oxygen as the oxidant. Furthermore, ruthenium complexes with protic pyrazole ligands have been noted to facilitate the aerobic oxidation of phosphines. nih.gov

Below is a table summarizing the types of homogeneous catalytic reactions involving pyrazole derivatives.

Catalytic ReactionMetal CenterLigand TypeSubstrateKey FindingsReference(s)
Transfer HydrogenationMnPyrazoleAlcoholsHigh efficiency and broad functional group tolerance. rsc.org
Transfer HydrogenationFe(II), Ni(II)(Pyrazole)pyridineKetonesActivity influenced by metal and ligand structure; π-type catalyst-substrate interactions suggested for aryl ketones. rsc.org
Transfer HydrogenationRu(II)Protic pincer-type pyrazoleAcetophenoneCatalyzes both transfer hydrogenation and hydrogenation. nih.gov
OxidationCu(II), Co(II)Pyrazole-basedCatechol, 2-aminophenol (B121084)Mimics catecholase and phenoxazinone synthase activity. researchgate.net
Electrooxidation-PyrazolePyrazole derivativesLeads to C-H halogenation, thiocyanation, and N-N coupling. mdpi.com

Exploration of Metal-Ligand Cooperation and Mechanistic Aspects in Catalytic Cycles

A key feature contributing to the catalytic activity of protic pyrazole complexes, such as derivatives of this compound, is the concept of metal-ligand cooperation (MLC). nih.govnih.gov In MLC, the ligand is not merely a spectator but actively participates in the catalytic cycle. The N-H proton of the pyrazole ring plays a crucial role in this process.

The pyrazole ligand can exist in either its protonated (pyrazole) or deprotonated (pyrazolato) form. This proton-responsive nature allows for the reversible storage and transfer of protons, which is integral to many catalytic transformations. nih.gov For instance, in hydrogenation and transfer hydrogenation reactions, the catalytic cycle may involve the heterolytic cleavage of dihydrogen or an alcohol C-H bond across the metal center and the pyrazolato ligand. This cooperation facilitates the formation of a metal-hydride and a protonated pyrazole ligand, which can then participate in substrate reduction. nih.gov

Mechanistic studies on pincer-type ruthenium complexes with protic pyrazole arms have provided detailed insights. nih.gov Theoretical calculations suggest that the outer-sphere hydrogen transfer from a hydrido–pyrazole intermediate to a carbonyl substrate is a facile process. nih.gov The deprotonation of the pyrazole ligand can be stepwise and reversible, allowing for fine-tuning of the catalyst's electronic and steric properties during the reaction. nih.gov

The concept of MLC is not limited to the pyrazole ring itself. In some systems, other functional groups on the ligand or even transiently coordinating molecules like thiols can participate in cooperative bond activation. nih.gov For thioether-diphosphine pincer-ligated molybdenum complexes, which share some electronic similarities with thiophene-containing ligands, detailed mechanistic studies on dinitrogen reduction have highlighted the intricate interplay between the metal and the ligand in multi-step catalytic cycles. chemrxiv.orgchemrxiv.org

Insights into the deactivation pathways of these catalysts are also crucial for designing more robust systems. For example, in the hydrogenation of CO2 to methanol catalyzed by ruthenium pincer complexes, the formation of inactive biscarbonyl species has been identified as a deactivation pathway. nih.gov Understanding such mechanisms allows for the development of strategies to regenerate the active catalyst. nih.gov

Bioinorganic Modeling and Biomimetic Catalysis

The structural and electronic features of this compound derivatives make them excellent candidates for bioinorganic modeling and the development of biomimetic catalysts. researchgate.netresearchgate.net The pyrazole moiety can mimic the coordination environment of histidine residues, which are common in the active sites of metalloenzymes.

A notable application is in the modeling of copper-containing oxidases. Pyrazole-based ligands have been used to create synthetic complexes that mimic the activity of catechol oxidase and phenoxazinone synthase. researchgate.net In one study, in situ-formed complexes of various pyrazole-based ligands with copper(II) and cobalt(II) were investigated for their ability to catalyze the oxidation of catechols to o-quinones and 2-aminophenol to 2-aminophenoxazinone. researchgate.net The catalytic activity was found to be dependent on the ligand structure, the metal ion, and the solvent. researchgate.net For example, a copper(II) complex exhibited the highest catecholase-like activity in THF, while a cobalt(II) complex was more effective for phenoxazinone synthase activity in the same solvent. researchgate.net

The thiophene group in this compound can also play a role in modulating the electronic properties of the metal center, potentially influencing the catalytic activity and selectivity in these biomimetic systems. The sulfur atom can have non-covalent interactions or, in some cases, direct coordination that affects the redox potential of the metal.

The table below summarizes findings in biomimetic catalysis using pyrazole-based ligands.

Enzyme MimickedMetal IonLigand TypeSubstrateProductKey FindingsReference(s)
CatecholaseCu(II)Pyrazole-basedCatecholo-quinoneCatalytic rate is dependent on ligand and solvent; THF was found to be a suitable solvent. researchgate.net
Phenoxazinone synthaseCo(II)Pyrazole-based2-aminophenol2-aminophenoxazinoneThe Co(II) complex in THF was the most effective catalyst for this transformation. researchgate.net

Conclusion and Future Research Directions

Synthesis of 4-Thiophen-2-yl-2H-pyrazol-3-ylamine: Current Standing and Opportunities

The synthesis of aminopyrazoles, including the specific isomer this compound, is well-established, with several classical and modern methods available to chemists. arkat-usa.org One of the most prevalent strategies for constructing the 3-aminopyrazole (B16455) core involves the condensation of a hydrazine (B178648) with a β-ketonitrile. chim.it This is achieved through a nucleophilic attack of the hydrazine on the carbonyl group, followed by cyclization onto the nitrile. chim.it Another common approach is the reaction of hydrazines with α,β-unsaturated nitriles. arkat-usa.orgchim.it

While these methods are generally effective, opportunities for innovation and improvement remain. The development of more efficient and environmentally benign synthetic protocols is an ongoing objective. Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials, represent a significant opportunity. mdpi.com MCRs offer advantages in terms of atom economy, reduced waste, and simplified purification procedures. mdpi.com The application of green chemistry principles, such as the use of water as a solvent or microwave-assisted synthesis, could further enhance the sustainability of these synthetic routes. researchgate.net For instance, microwave-assisted condensation has been successfully employed for the synthesis of 3-aminopyrazoles, often resulting in high yields and shorter reaction times. chim.it

Furthermore, the regioselective synthesis of specific isomers of substituted aminopyrazoles can be challenging. Future research could focus on the development of novel catalysts or directing groups that provide greater control over the regiochemical outcome of the cyclization reactions, ensuring the desired isomer, such as this compound, is produced with high selectivity.

Comprehensive Summary of Academic Findings for this compound and its Derivatives

The fusion of thiophene (B33073) and pyrazole (B372694) rings into a single molecular entity has yielded a rich and diverse body of academic findings, primarily centered on their biological activities. Pyrazole derivatives are recognized as a "biologically privileged" scaffold, meaning they are capable of binding to a wide range of biological targets. mdpi.com This versatility is further enhanced by the presence of the thiophene moiety, which is also a key component in numerous FDA-approved drugs. nih.gov

Derivatives of the this compound scaffold have demonstrated significant potential across several therapeutic areas:

Anticancer Activity: A substantial body of research has highlighted the anticancer properties of pyrazole-thiophene hybrids. nih.gov These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical enzymes like Janus kinases (JAKs), which are implicated in cancer cell signaling pathways. nih.govmdpi.com For example, certain 4-aminopyrazole derivatives have shown potent inhibitory activity against JAK1, JAK2, and JAK3. nih.gov The cytotoxicity of these compounds has been evaluated against a range of human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and central nervous system cancer (SF-268). researchgate.net

Anti-inflammatory Activity: The pyrazole core is famously present in the anti-inflammatory drug Celecoxib (B62257). orientjchem.org Unsurprisingly, numerous derivatives of this compound have been investigated for their anti-inflammatory potential. mdpi.com

Antimicrobial and Antifungal Activity: The search for new antimicrobial agents is a global health priority, and pyrazole-thiophene derivatives have emerged as promising candidates. orientjchem.orgresearchgate.net Studies have demonstrated their efficacy against various bacterial and fungal strains, with some compounds exhibiting activity comparable to standard drugs. researchgate.net

Enzyme Inhibition: Beyond their roles in cancer and inflammation, pyrazole derivatives have been explored as inhibitors of other enzymes, such as α-glucosidase, which is relevant to the management of diabetes. mdpi.com

The chemical reactivity of aminopyrazoles has also been extensively studied. The amino group provides a convenient handle for further functionalization, allowing for the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies. nih.gov These studies are crucial for optimizing the biological activity and pharmacokinetic properties of lead compounds. nih.gov

Identification of Emerging Trends and Unexplored Research Avenues

The field of pyrazole-thiophene chemistry is continuously evolving, with several emerging trends pointing the way to future discoveries.

Hybrid Molecules and Polypharmacology: There is a growing interest in the design of hybrid molecules that combine the pyrazole-thiophene scaffold with other pharmacophores. nih.gov This approach aims to create multifunctional drugs that can hit multiple biological targets simultaneously, a concept known as polypharmacology. This strategy is particularly relevant in complex diseases like cancer, where targeting a single pathway is often insufficient. nih.gov

Materials Science Applications: While the majority of research has focused on the biological applications of these compounds, their unique electronic and photophysical properties suggest potential in materials science. mdpi.com The conjugated π-system of the pyrazole and thiophene rings could be exploited in the development of organic light-emitting diodes (OLEDs), sensors, or other electronic devices. Research into the nonlinear optical (NLO) properties of pyrazole-thiophene amides has already begun, indicating a nascent but promising area of investigation. mdpi.com

Computational and In Silico Methods: The use of computational tools, including molecular docking and density functional theory (DFT) calculations, is becoming increasingly integrated into the research workflow. mdpi.com These methods allow for the prediction of biological activity, the elucidation of binding modes, and the rational design of new derivatives with improved properties, thus accelerating the discovery process. researchgate.net

Unexplored research avenues include the systematic investigation of the material properties of this compound derivatives. A comprehensive study of their fluorescence, conductivity, and self-assembly properties could uncover novel applications in optoelectronics and nanotechnology. Furthermore, the exploration of this scaffold in other therapeutic areas, such as neurodegenerative diseases or metabolic disorders, remains largely untapped.

Prognosis for the Development of Novel Therapeutic Agents and Advanced Functional Materials

The future for this compound and its derivatives appears bright. The combination of a privileged biological scaffold with a synthetically accessible structure provides a robust platform for continued innovation.

In the realm of therapeutic agents , the strong preclinical data, particularly in oncology and infectious diseases, suggests that we may see pyrazole-thiophene-based compounds advancing into later stages of drug development. The ability to fine-tune the properties of these molecules through chemical modification will be key to optimizing their efficacy and safety profiles. The trend towards polypharmacology will likely lead to the development of more sophisticated drug candidates with enhanced therapeutic benefits. nih.gov

In the domain of advanced functional materials , the journey is just beginning. The initial findings on the NLO properties of related compounds are encouraging and warrant further investigation. mdpi.com As our understanding of the structure-property relationships in these materials deepens, we can expect to see the rational design of novel organic materials with tailored electronic and optical characteristics.

Q & A

Q. What are the common synthetic routes for 4-Thiophen-2-yl-2H-pyrazol-3-ylamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation or Mannich reactions. For example, Mannich reactions involving thiophene and pyrazole precursors under controlled pH and temperature (e.g., 60–80°C, aqueous ethanol) yield derivatives with high purity . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for amine:aldehyde) and using catalysts like acetic acid to improve yields (up to 98% reported in analogous systems) . Characterization of intermediates via TLC or HPLC ensures reaction progress monitoring.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR (in DMSO-d6 or CDCl3) identify proton environments and confirm substituent positions. For example, thiophene protons appear as multiplets at δ 6.8–7.5 ppm, while pyrazole NH2_2 resonates near δ 5.2 ppm .
  • IR : Stretching frequencies for C=N (1650–1600 cm1^{-1}) and N-H (3400–3200 cm1^{-1}) validate functional groups .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/cP2_1/c) with lattice parameters a=6.0686A˚,b=18.6887A˚a = 6.0686 \, \text{Å}, b = 18.6887 \, \text{Å} resolve molecular packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can DFT calculations be applied to predict electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer and stability. For analogous thiophene-pyrazole hybrids, HOMO energies near -5.8 eV suggest nucleophilic reactivity, while electrostatic potential maps highlight electron-rich thiophene sulfur as a site for electrophilic attack . Solvent effects (e.g., polarizable continuum models) refine predictions for biological or catalytic applications.

Q. How can researchers resolve contradictions in reported bioactivity data for thiophene-pyrazole derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay protocols or impurity profiles. Strategies include:
  • Standardized Bioassays : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and controls like doxorubicin for validation .
  • Purity Validation : HPLC-MS (≥95% purity) and elemental analysis ensure compound integrity .
  • Comparative SAR Studies : Evaluate substituent effects (e.g., electron-withdrawing groups on thiophene enhance antimicrobial activity) .

Q. What advanced structural modifications enhance the metal-chelating capacity of this compound?

  • Methodological Answer : Introducing crown ethers or thiocarbamide moieties via post-synthetic functionalization improves chelation. For example, diaza-18-crown-6 derivatives synthesized via Mannich reactions show high affinity for transition metals (e.g., Cu2+^{2+}, Kd=108MK_d = 10^{-8} \, \text{M}) . Spectrophotometric titration (UV-Vis at 250–400 nm) quantifies binding constants, while cyclic voltammetry assesses redox activity in coordination complexes .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves (EN 374 standard) and flame-retardant lab coats prevent dermal exposure .
  • Ventilation : Use fume hoods with ≥100 ft/min airflow to minimize inhalation risks .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
  • First Aid : For eye contact, irrigate with saline (15+ minutes) and consult medical SDS documentation .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Thiophen-2-yl-2h-pyrazol-3-ylamine
Reactant of Route 2
4-Thiophen-2-yl-2h-pyrazol-3-ylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.